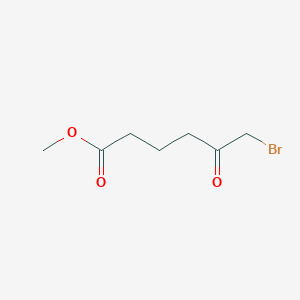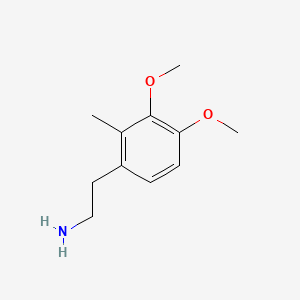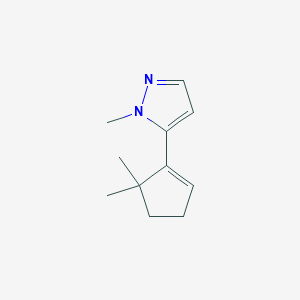![molecular formula C8H13NO5 B8741457 methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate CAS No. 114046-35-4](/img/structure/B8741457.png)
methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate
Overview
Description
methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isopropylidene group, an aminooxy group, and a methoxy-oxoethyl ester group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often require specific reaction conditions such as controlled temperature, pH, and the use of catalysts. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common reagents used in the synthesis include isopropylidene derivatives, aminooxy compounds, and methoxy-oxoethyl esters.
Chemical Reactions Analysis
methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate can be compared with other similar compounds, such as:
(((Isopropylidene)amino)oxy)acetic acid: This compound lacks the methoxy-oxoethyl ester group, which may result in different chemical properties and applications.
(((Isopropylidene)amino)oxy)acetic acid methyl ester: This compound has a methyl ester group instead of a methoxy-oxoethyl ester group, which may affect its reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
114046-35-4 |
|---|---|
Molecular Formula |
C8H13NO5 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate |
InChI |
InChI=1S/C8H13NO5/c1-6(2)9-14-5-8(11)13-4-7(10)12-3/h4-5H2,1-3H3 |
InChI Key |
XRGASIIWBGQTPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCC(=O)OCC(=O)OC)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

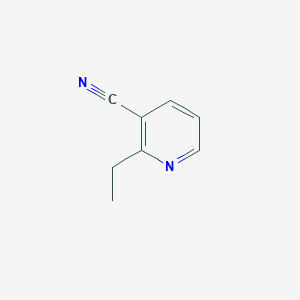

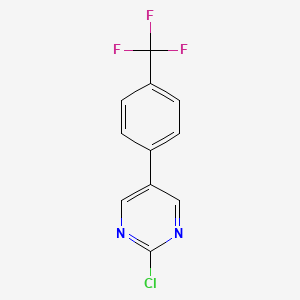
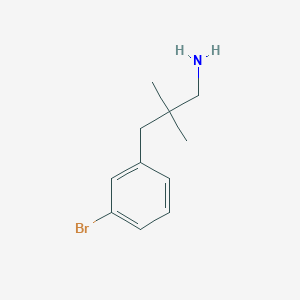
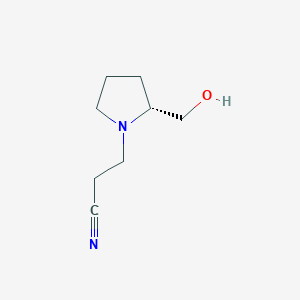

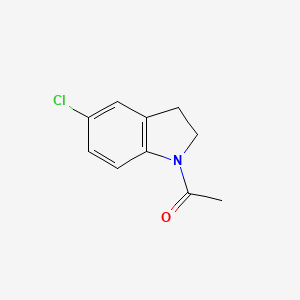

![[(Heptyloxy)methyl]benzene](/img/structure/B8741446.png)
